molecular formula C10H22O2Si B1278815 (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene CAS No. 72658-10-7

(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene

Cat. No. B1278815
CAS RN: 72658-10-7
M. Wt: 202.37 g/mol
InChI Key: OJYHIAHTMZIVKY-CMDGGOBGSA-N
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Description

The compound (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene is a silicon-containing organic molecule that is characterized by the presence of tert-butoxy and trimethylsilyloxy groups attached to a propene backbone. This structure suggests potential reactivity typical of alkenes, such as participation in cycloaddition reactions, as well as the unique reactivity conferred by the silyl ether functionalities.

Synthesis Analysis

The synthesis of related silicon-containing compounds has been explored in various studies. For instance, the generation of 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole from a bis(trimethylsilyl)-1H-pyrrole precursor demonstrates the utility of silicon-based reagents in the synthesis of reactive intermediates and cyclic structures . Similarly, the stereoselective synthesis of (E)- and (Z)-2-alkenyltrimethylsilanes from 1,2-epoxy-1,3-bis(trimethylsilyl)propane via Peterson olefination reactions indicates the versatility of silicon reagents in achieving stereochemical control in the synthesis of alkenylsilanes .

Molecular Structure Analysis

While the specific molecular structure of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene is not directly discussed in the provided papers, the structural characterization of related organosilicon compounds can provide insights. For example, the study of bis(trimethylsilyl)-1,3-propene as a precursor for silyl-1-butadienes and their complexation with various metal carbonyls suggests that the trimethylsilyl groups can significantly influence the electronic properties and reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of silicon-containing alkenes is well-documented. For instance, 2-trimethylsilylmethyl-1,3-butadiene undergoes reactions with various electrophiles to yield isoprenylated compounds and participates in Diels-Alder reactions, demonstrating the potential of silicon-substituted alkenes to engage in a wide range of chemical transformations . Electrochemical oxidation of 1-trimethylsilyl-1,3-dienes to produce α,β-unsaturated aldehydes further exemplifies the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene can be inferred from studies on similar organosilicon compounds. For example, the hydrolysis of tri-tert-butylaluminum to form tert-butyl-substituted alumoxanes provides information on the behavior of tert-butyl groups in the presence of hydrolytic conditions . The generation and transformation of unstable silicon-containing intermediates, such as 2-tert-butyl-1,1-bis(trimethylsilyl)-silene, reveal the sensitivity of these compounds to steric effects and the influence of substituents on their stability .

Scientific Research Applications

Application in Catalyst Performance Improvement

(Busico et al., 2003) detailed the improvement of catalyst performance by trapping "free" trimethylaluminum in methylalumoxane (MAO) solutions. This study showcases the application of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in enhancing the performance of olefin polymerization catalysts.

Synthesis of γ-Alkylidenetetronic Acids

(Nguyen et al., 2013) introduced a novel approach to γ-alkylidenetetronic acids, which involves using (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in a [3+2] cyclization process with oxalyl chloride.

Investigation in Radical Reactions

(Das et al., 1981) explored the reaction of tert-butoxy radicals with phenols, shedding light on the utility of compounds like (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in understanding radical reactions.

Study of Rate Constants in Radical Additions

(Knuhl et al., 2001) reported on the rate constants for the addition of 1-[(tert-butoxy)carbonyl]ethyl radical to alkenes, which is relevant to understanding the reactivity of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in similar contexts.

Investigation of Silyl-Substituted Silenes

(Krempner et al., 1994) researched the formation and transformation of silyl-substituted silenes, which can include derivatives of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene.

Synthesis of Polyol Chains

(Rychnovsky et al., 1999) utilized a compound similar to (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene for the convergent synthesis of a polyol chain, demonstrating its potential in complex organic syntheses.

Safety And Hazards

“(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene” is flammable and can cause skin and eye irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces; wearing protective gloves, eye protection, and face protection; and washing skin thoroughly after handling . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

trimethyl-[(E)-1-[(2-methylpropan-2-yl)oxy]prop-1-enoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-8-9(11-10(2,3)4)12-13(5,6)7/h8H,1-7H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYHIAHTMZIVKY-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(OC(C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\OC(C)(C)C)/O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene

CAS RN

72658-10-7
Record name (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene
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